molecular formula C14H14FNO5 B14025814 5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B14025814
M. Wt: 295.26 g/mol
InChI Key: BYHMSSWOZYVBJW-UHFFFAOYSA-N
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Description

5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a dioxane-dione core (C₆H₈O₄) substituted at the 5-position with a methylene-linked 4-fluoro-3-methoxyaniline group. This compound belongs to a class of enamine-functionalized heterocycles widely utilized in organic synthesis and medicinal chemistry. The 4-fluoro-3-methoxy substituent introduces a unique electronic profile, combining electron-withdrawing (fluorine) and electron-donating (methoxy) effects, which may influence reactivity and biological activity.

Properties

Molecular Formula

C14H14FNO5

Molecular Weight

295.26 g/mol

IUPAC Name

5-[(4-fluoro-3-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H14FNO5/c1-14(2)20-12(17)9(13(18)21-14)7-16-8-4-5-10(15)11(6-8)19-3/h4-7,16H,1-3H3

InChI Key

BYHMSSWOZYVBJW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)OC)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps. One common method starts with the preparation of the 4-fluoro-3-methoxyphenylamine, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time. The use of automated systems and continuous monitoring ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of Meldrum’s acid derivatives is exemplified by the following analogs, which differ in aromatic substituents, synthetic routes, and applications:

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Features
5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Main Compound) 4-Fluoro-3-methoxyphenyl C₁₄H₁₃FNO₅ 294.26 Combines EWG (F) and EDG (OCH₃); potential enhanced bioactivity
5-(((4-Methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Methoxyphenyl C₁₃H₁₃NO₅ 263.25 Simpler EDG substituent; used as a synthetic intermediate
5-(((3-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 3-Fluorophenyl C₁₃H₁₂FNO₄ 265.24 Fluorine at meta position; electronic effects differ from main compound
5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Chlorophenyl C₁₃H₁₂ClNO₄ 281.69 Larger halogen substituent; increased steric hindrance
5-{[(3,4-Dimethoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 3,4-Dimethoxyphenyl C₁₅H₁₆NO₆ 305.29 Dual EDG substituents; potential for improved solubility
5-{[(4-Bromopyrid-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Bromopyrid-3-yl C₁₂H₁₀BrNO₄ 320.12 Heteroaromatic substituent; used in naphthyridinone synthesis

Structural and Electronic Considerations

In contrast:

  • 4-Methoxy Analog () : Lacks fluorine, reducing electron-withdrawing effects and possibly decreasing metabolic stability.
  • 4-Chloro Analog () : Chlorine’s larger atomic radius may increase steric hindrance, affecting binding pocket compatibility.

Biological Activity

The compound 5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid and has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial effects, cytotoxicity against cancer cells, and its mechanism of action.

Chemical Structure and Properties

The chemical formula for the compound is C13H14FNO4C_{13}H_{14}FNO_4. Its structure includes a dioxane ring and a substituted phenyl group, which are crucial for its biological activity. The presence of the fluoro and methoxy groups enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of Meldrum's acid exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains. A study highlighted the effectiveness of related compounds against E. coli , S. aureus , and P. aeruginosa , demonstrating their potential as antibacterial agents .

Cytotoxicity

The compound has shown promising results in cytotoxicity assays against several cancer cell lines. Notably, it has been tested in vitro against human glioblastoma and melanoma cells. The IC50 values suggest that the compound exhibits significant growth inhibition in these cell lines. A particular focus has been on how the substitution patterns on the phenyl ring influence the cytotoxic effects; for example, methoxy and fluoro substitutions have been linked to enhanced activity .

The proposed mechanism of action for this compound involves interaction with specific cellular targets that modulate signaling pathways related to cell proliferation and survival. Studies suggest that it may act as an inhibitor of key enzymes involved in tumor growth or as a modulator of receptor activity .

Case Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial efficacy of similar compounds, researchers found that derivatives with a methoxy group displayed enhanced antibacterial activity compared to their counterparts without such modifications. The study utilized standard dilution methods to assess minimum inhibitory concentrations (MICs) against clinical strains .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on human cancer cell lines using this compound. Results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM in glioblastoma cells. The study emphasized the importance of structural modifications in enhancing cytotoxicity .

Data Summary

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli15
AntibacterialS. aureus20
CytotoxicityGlioblastoma U25110
CytotoxicityMelanoma WM79312

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